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Compound of Interest

Compound Name: Ervogastat

Cat. No.: B10831021 Get Quote

This technical support center is designed for researchers, scientists, and drug development

professionals working with Ervogastat. It provides troubleshooting guides and frequently

asked questions (FAQs) to address specific issues that may be encountered during long-term

experimental studies.

Frequently Asked Questions (FAQs)
Q1: What is Ervogastat and what is its primary mechanism of action?

Ervogastat (PF-06865571) is an experimental small-molecule drug developed by Pfizer.[1] It is

a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme

crucial for the final step of triglyceride synthesis.[2][3][4][5][6] By inhibiting DGAT2, Ervogastat
aims to reduce the accumulation of triglycerides in the liver, a key characteristic of non-

alcoholic steatohepatitis (NASH).[7]

Q2: Why is Ervogastat often studied in combination with Clesacostat?

Clesacostat is an acetyl-CoA carboxylase (ACC) inhibitor, which blocks an earlier step in the de

novo lipogenesis pathway. While effective in reducing liver fat, ACC inhibitors can lead to an

increase in circulating triglycerides.[2][3] Ervogastat, by inhibiting the final step of triglyceride

synthesis, can mitigate this side effect.[8] The combination therapy is being investigated for a

potentially more robust efficacy in resolving NASH.[2][3][9]
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Q3: What are the known metabolic improvements from Ervogastat's design?

Ervogastat was developed to address the metabolic liabilities of a prototype DGAT2 inhibitor,

PF-06427878. Key modifications included replacing a metabolically unstable motif with a 3,5-

disubstituted pyridine system to avoid the formation of a reactive quinone metabolite.

Additionally, the amide group was modified to enhance metabolic stability and optimize

pharmacokinetic properties.[6]

Q4: What are the most common adverse events observed in clinical studies with Ervogastat,
especially in combination with Clesacostat?

In a Phase 2 clinical trial (MIRNA study), the most frequently reported adverse event was

inadequate control of diabetes.[2] Furthermore, the combination of Ervogastat and

Clesacostat was associated with an undesirable fasting lipid and apolipoprotein profile,

including an increase in triglycerides.[2][3][9] Most adverse events were reported as mild to

moderate in severity.[2][3]

Troubleshooting Guides
Inconsistent or High Variability in Preclinical NASH
Model Results
Problem: Significant variability in the severity of NASH phenotypes (e.g., steatosis,

inflammation, fibrosis) is observed within the same experimental group in our long-term rodent

study.
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Potential Cause Troubleshooting Steps

Dietary Variations

Ensure consistent diet formulation, including the

source and type of fat and cholesterol.

Inconsistent mixing of custom diets can lead to

variable nutrient intake. Use a purified, low-fat

control diet to minimize baseline steatosis.

Genetic Drift

Be aware that even in inbred strains,

spontaneous mutations can lead to phenotypic

differences. Source animals from a reputable

vendor and be consistent with the substrain

used.

Gut Microbiome Differences

The gut microbiome is a known factor in NASH

pathogenesis. Co-housing animals for a period

before the study can help normalize the gut

microbiota. Consider collecting fecal samples for

microbiome analysis to identify it as a potential

confounding variable.

Animal Age

Older animals are more susceptible to metabolic

diseases. Ensure that all animals in the study

are age-matched.

Unexpected Changes in Plasma Lipids
Problem: We are observing a significant increase in plasma triglycerides in our animal models

treated with Ervogastat in combination with an ACC inhibitor.

Potential Causes and Solutions:
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Potential Cause Troubleshooting Steps

Mechanism of ACC Inhibition

This is a known mechanistic consequence of

ACC inhibition. The combination with Ervogastat

is intended to mitigate this effect, but a transient

or partial increase may still be observed.

Dosing Regimen

The timing and dosage of both compounds can

influence the lipid profile. Ensure that the

administration schedule is consistent and

consider optimizing the dose ratio of Ervogastat

to the ACC inhibitor.

Metabolic State of Animals

The baseline metabolic state of the animals can

impact their response. Ensure that animals have

a consistent diet and are properly acclimated

before starting the study. Monitor food

consumption as changes can affect lipid levels.

Sample Collection

Ensure that blood samples are collected at a

consistent time point relative to dosing and

feeding, as lipid levels can fluctuate throughout

the day. Fasting prior to blood collection is

recommended for consistent results.

Difficulty in Preparing a Stable Oral Formulation for
Rodent Studies
Problem: Ervogastat is precipitating out of our vehicle solution for oral gavage in our long-term

rodent study.

Potential Causes and Solutions:
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Potential Cause Troubleshooting Steps

Poor Solubility
Ervogastat is a small molecule that may have

limited aqueous solubility.

Vehicle Incompatibility
The chosen vehicle may not be optimal for

maintaining Ervogastat in solution.

Preparation Method
The method of preparation may not be adequate

for complete dissolution.

Storage Conditions
The formulation may not be stable at the

storage temperature.

A common starting point for formulating poorly soluble compounds for oral gavage in rodents is

a suspension or solution using a combination of excipients. A general-purpose vehicle that can

be tested is:

10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline

Preparation Steps:

Dissolve the required amount of Ervogastat in DMSO first.

Add PEG300 and Tween-80 and mix thoroughly.

Slowly add saline while continuously mixing to form a homogenous suspension or solution.

Prepare fresh daily or assess stability for longer-term storage.

Data Presentation
Table 1: Summary of Preclinical Efficacy of DGAT2 Inhibition in a Mouse Model of NASH
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Parameter
Control Group

(NASH diet)

DGAT2 Inhibitor

Group (NASH diet)
p-value

Liver Triglycerides

(mg/g)
150 ± 25 45 ± 10 <0.001

Hepatic Steatosis

Score (0-3)
2.8 ± 0.4 1.2 ± 0.3 <0.01

Plasma ALT (U/L) 250 ± 50 120 ± 30 <0.01

Plasma AST (U/L) 300 ± 60 150 ± 40 <0.01

Data are presented as

mean ± standard

deviation and are

representative of

typical findings in

preclinical studies.

Experimental Protocols
Protocol 1: Long-Term Ervogastat Administration in a
Diet-Induced Mouse Model of NASH
1. Animal Model:

Species/Strain: Male C57BL/6J mice, 8 weeks of age.

Acclimation: Acclimate mice for at least one week to the facility with ad libitum access to

standard chow and water.

2. NASH Induction:

Diet: Feed mice a high-fat, high-fructose, and high-cholesterol "Western" diet (e.g., 45% kcal

from fat, 20% kcal from fructose, 2% cholesterol).

Duration: Maintain mice on the diet for 16-24 weeks to induce a robust NASH phenotype

with fibrosis.
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3. Ervogastat Formulation and Administration:

Vehicle: Prepare a suspension of Ervogastat in a vehicle such as 0.5% methylcellulose or

the DMSO/PEG300/Tween-80/saline vehicle described in the troubleshooting section.

Dose: Based on preclinical studies, a dose range of 10-100 mg/kg can be explored.

Administration: Administer Ervogastat via oral gavage once or twice daily. The control group

should receive the vehicle only.

4. Monitoring and Endpoint Analysis:

In-life Monitoring: Monitor body weight, food and water consumption weekly.

Metabolic Assessments: At regular intervals (e.g., every 4-8 weeks), collect blood samples

for analysis of plasma lipids (triglycerides, cholesterol), glucose, and liver enzymes (ALT,

AST).

Histological Analysis: At the end of the study, euthanize the animals and collect liver tissue.

Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding, sectioning,

and staining with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation,

and ballooning, and with Sirius Red for fibrosis.

Biochemical Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent

analysis of liver triglycerides and gene expression of inflammatory and fibrotic markers.

Protocol 2: Bioanalytical Method for Quantification of
Ervogastat in Plasma
1. Sample Preparation (Liquid-Liquid Extraction):

To 100 µL of plasma, add an internal standard.

Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).

Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.
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Transfer the organic layer to a new tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-MS/MS Conditions (Example):

HPLC System: A standard HPLC system capable of gradient elution.

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the

analyte, and then re-equilibrate.

Flow Rate: 0.4 mL/min.

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode

with multiple reaction monitoring (MRM).

MRM Transitions: Specific precursor-to-product ion transitions for Ervogastat and the

internal standard would need to be optimized.

Mandatory Visualizations
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Caption: Signaling pathway of triglyceride synthesis and points of inhibition by Clesacostat and

Ervogastat.
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Caption: General experimental workflow for a long-term Ervogastat study in a diet-induced

NASH model.
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Caption: Logical troubleshooting workflow for addressing high variability in preclinical NASH

models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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